![molecular formula C22H31NO B1439685 N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline CAS No. 1040689-50-6](/img/structure/B1439685.png)
N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline
Overview
Description
Scientific Research Applications
DNA Adduct Formation Studies
N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline and its analogs have been studied for their interaction with DNA, particularly in the context of carcinogenicity. Studies have identified various DNA adducts formed by reactions of related compounds, shedding light on the potential mechanisms of carcinogenesis. For example, N-acetoxy-3,5-dimethylaniline (an analog) has been found to form multiple DNA adducts, providing insights into the carcinogenic mechanisms of aromatic amines (Cui et al., 2007).
Frustrated Lewis Pair Studies
Research on related compounds like N,N-dimethylaniline has explored their behavior as frustrated Lewis pairs, a concept in chemistry where a Lewis acid and base are in close proximity but unable to react due to steric or electronic factors. This research has implications for understanding reactivity and designing new materials or catalysts (Voss et al., 2012).
Material Synthesis and Characterization
N,N-dimethylaniline derivatives have been utilized in synthesizing polymers and other materials, with applications in block copolymerization and other polymer chemistry applications. These studies contribute to the development of materials with specific properties for industrial and technological applications (Muftuoglu et al., 2004).
Molecular Structure and Interaction Studies
Investigations into the crystal structures and molecular interactions of N,N-dimethylaniline derivatives offer insights into their chemical properties and potential applications. For instance, the understanding of weak interactions and electron density distributions in these compounds is crucial for designing materials and understanding their behavior in different environments (Rusakova et al., 2020).
Safety And Hazards
properties
IUPAC Name |
N-[(4-heptoxyphenyl)methyl]-3,4-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO/c1-4-5-6-7-8-15-24-22-13-10-20(11-14-22)17-23-21-12-9-18(2)19(3)16-21/h9-14,16,23H,4-8,15,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZQJVAFJNTITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)CNC2=CC(=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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